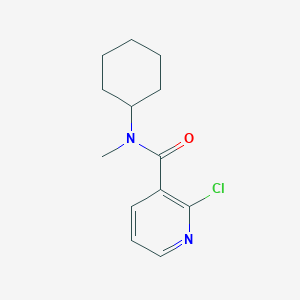

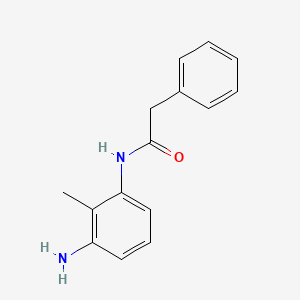

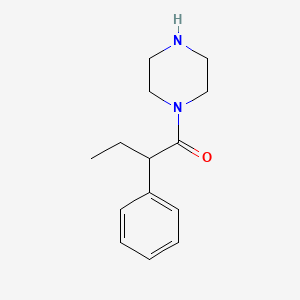

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide

Overview

Description

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide, also known as AMPA, is a synthetic, non-naturally occurring analogue of the neurotransmitter glutamate. It is primarily used in scientific research applications, and it is known for its ability to interact with glutamate receptors in the central nervous system. AMPA has become an important tool for scientists to study the mechanisms of action of glutamate receptors, as well as the biochemical and physiological effects of these receptors.

Scientific Research Applications

Chemoselective Acetylation Processes

Chemoselective acetylation is a fundamental reaction in organic synthesis, often used in the production of pharmaceutical intermediates. Research by Magadum and Yadav (2018) on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing immobilized lipase as a catalyst, illustrates the importance of optimizing reaction conditions to achieve high selectivity and yield. This process is crucial for the synthesis of antimalarial drugs and demonstrates the potential utility of N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide in similar synthetic pathways (Magadum & Yadav, 2018).

Synthesis of Novel Compounds

The synthesis and modification of aromatic amines, as explored by Teng Da-wei (2011), through acetylation, methylation, and rearrangement processes, are pivotal in creating new compounds with potential therapeutic applications. This research underscores the versatility of aromatic amines, akin to N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide, in generating diverse chemical entities (Teng Da-wei, 2011).

Green Synthesis Approaches

Green chemistry principles are increasingly applied in the synthesis of organic compounds to reduce environmental impact. The work by Zhang Qun-feng (2008) on the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-Amino-4-methoxyphenyl)acetamide using a novel Pd/C catalyst exemplifies advancements in green synthesis methods. These approaches could be adapted for synthesizing compounds like N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide, enhancing the sustainability of chemical manufacturing processes (Zhang Qun-feng, 2008).

Optical Properties and Indicator Applications

Compounds with specific structural features, such as those studied by Wannalerse et al. (2022), show promise in applications as pH indicators and in the development of materials with unique optical properties. The research on orcinolic derivatives provides insights into how structural modifications can influence the optical behavior and interaction with ions, suggesting potential research avenues for compounds like N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide in sensor technology or materials science (Wannalerse et al., 2022).

properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-8-13(9-7-11)20-10-16(19)18-15-5-3-4-14(17)12(15)2/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPYLSGCAUPWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)-acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)

![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)

![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)